Cas no 69437-74-7 (1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea)
1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea
- STK466604
- AKOS003317471
- Oprea1_239328
- 1-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea
- 69437-74-7
-
- MDL: MFCD06055786
- Inchi: 1S/C13H12ClN3OS/c1-18-11-7-3-2-5-9(11)16-13(19)17-10-6-4-8-15-12(10)14/h2-8H,1H3,(H2,16,17,19)
- InChI Key: VSEFGODXGCBKFC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)NC(NC1C=CC=CC=1OC)=S
Computed Properties
- Exact Mass: 293.0389609Da
- Monoisotopic Mass: 293.0389609Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 78.3Ų
1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176066-1g |
1-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea |
69437-74-7 | 95% | 1g |
$405 | 2021-08-05 | |
| Chemenu | CM176066-1g |
1-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea |
69437-74-7 | 95% | 1g |
$405 | 2022-06-10 | |
| Alichem | A029187703-1g |
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea |
69437-74-7 | 95% | 1g |
$357.00 | 2023-09-01 | |
| Ambeed | A474846-1g |
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea |
69437-74-7 | 95+% | 1g |
$347.0 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740911-1g |
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea |
69437-74-7 | 98% | 1g |
¥3400.00 | 2024-05-03 | |
| Crysdot LLC | CD11071242-1g |
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea |
69437-74-7 | 95+% | 1g |
$429 | 2024-07-18 |
1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xiongfei Zheng,Xuefeng Huang,Yuanzhou Song,Yanhui Guo RSC Adv., 2015,5, 105618-105621
Additional information on 1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea
Comprehensive Analysis of 1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea (CAS No. 69437-74-7)
The compound 1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea (CAS No. 69437-74-7) is a specialized thiourea derivative with significant applications in agrochemical and pharmaceutical research. Its unique molecular structure, featuring a chloropyridine and methoxyphenyl moiety, makes it a subject of interest for scientists exploring novel heterocyclic compounds. This article delves into its properties, synthesis, and potential uses while addressing trending topics like green chemistry and sustainable agrochemicals.
In recent years, the demand for eco-friendly pesticides has surged, driven by global concerns over environmental sustainability. Researchers are investigating 1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea as a potential candidate due to its selective bioactivity. Its chloropyridine group is known to enhance binding affinity to target enzymes in pests, while the methoxyphenyl component contributes to improved solubility and bioavailability. These attributes align with the industry's shift toward low-toxicity formulations.
The synthesis of 69437-74-7 typically involves a condensation reaction between 2-chloro-3-aminopyridine and 2-methoxyphenyl isothiocyanate. Advanced techniques like microwave-assisted synthesis have been explored to optimize yield and reduce reaction time, a hot topic in process chemistry. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity, a critical factor for regulatory approval in agrochemical applications.
Beyond agrochemicals, this compound has garnered attention in medicinal chemistry. Its thiourea scaffold is a privileged structure in drug design, often associated with antimicrobial and antiviral properties. Recent studies highlight its potential as a kinase inhibitor, addressing the growing need for targeted therapies in oncology. However, further in vivo studies are required to validate its efficacy and safety profile.
From an industrial perspective, scalability remains a challenge. Innovations in continuous flow chemistry and catalytic methods are being tested to address this. The compound's stability under various pH conditions and thermal resistance are also under investigation, particularly for formulations requiring long shelf-life.
In summary, 1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea represents a versatile chemical entity with cross-disciplinary relevance. Its development reflects broader trends in precision agriculture and rational drug design, making it a compelling case study for researchers and industry professionals alike.
69437-74-7 (1-(2-Chloro-pyridin-3-yl)-3-(2-methoxy-phenyl)-thiourea) Related Products
- 69437-75-8(1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)